Bis-PEG10-NHS ester
Overview
Description
Bis-PEG10-NHS ester is a PEG linker containing two NHS ester groups . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Synthesis Analysis
This compound is a PEG/Alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . It is also a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .Molecular Structure Analysis
The molecular formula of this compound is C32H52N2O18 . The molecular weight is 752.76 . The structure contains two NHS ester groups .Chemical Reactions Analysis
The NHS ester groups in this compound can react with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical and Chemical Properties Analysis
This compound has a molecular weight of 752.8 g/mol . The storage condition is -20°C .Scientific Research Applications
Polymeric Architecture in Drug Delivery
In the realm of cancer treatment, the impact of polymeric architecture on drug delivery and efficacy is substantial. For instance, the conjugation of paclitaxel, a poorly soluble anticancer drug, with PAMAM G4 dendrimer and bis(PEG) polymer, notably enhances its solubility and cytotoxicity. Such conjugates are promising as anticancer drug carriers, highlighting the potential of nanosized dendritic polymer conjugates in medicinal applications (Khandare et al., 2006).
Bone-Targeted Imaging and Therapy
The development of new stable PEG-BP monomers and particles for bone-targeted imaging and therapy exemplifies the utility of Bis-PEG10-NHS ester in biomedical research. These particles offer dual functionalities: bone mineral chelation and covalent attachment of dyes or drugs, presenting an effective approach for long-term bone imaging and therapy applications (Gluz et al., 2013).
Synthesis of Bioactive Molecules
This compound plays a crucial role in the synthesis of bioactive molecules. A method using N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents for dipeptide synthesis demonstrates the versatility and efficiency of NHS esters in producing compounds under mild conditions, relevant in drug production (Huang & Feng, 2016).
Mechanism of Action
Target of Action
Bis-PEG10-NHS ester is a PEG/Alkyl/ether-based PROTAC linker . It is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . The primary targets of this compound are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Mode of Action
The mode of action of this compound involves the formation of stable amide bonds with the primary amines of proteins and other amine-containing molecules . This is achieved through the NHS ester groups present in the this compound .
Biochemical Pathways
In the context of PROTACs, this compound contributes to the degradation of target proteins. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the formation of PROTACs or ADCs that can selectively target and degrade specific proteins . This can lead to the modulation of cellular processes that these proteins are involved in.
Action Environment
The action of this compound is influenced by the biochemical environment of the cell. The presence of primary amines in proteins and other molecules is necessary for the compound to form stable amide bonds . Additionally, the effectiveness of PROTACs synthesized using this compound would depend on the presence and activity of the ubiquitin-proteasome system within the cell .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Bis-PEG10-NHS ester plays a significant role in biochemical reactions. It is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs) . PROTACs are molecules that can selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . The NHS ester groups of this compound can bind to the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in the synthesis of PROTACs and ADCs . By facilitating the selective degradation of target proteins, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in the synthesis of PROTACs and ADCs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52N2O18/c35-27-1-2-28(36)33(27)51-31(39)5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-26-50-24-22-48-20-18-46-16-14-44-12-10-42-8-6-32(40)52-34-29(37)3-4-30(34)38/h1-26H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCKFVMHVUBCKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52N2O18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701111851 | |
Record name | 4,7,10,13,16,19,22,25,28,31-Decaoxatetratriacontanedioic acid, 1,34-bis(2,5-dioxo-1-pyrrolidinyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701111851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
752.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2221949-02-4 | |
Record name | 4,7,10,13,16,19,22,25,28,31-Decaoxatetratriacontanedioic acid, 1,34-bis(2,5-dioxo-1-pyrrolidinyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2221949-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10,13,16,19,22,25,28,31-Decaoxatetratriacontanedioic acid, 1,34-bis(2,5-dioxo-1-pyrrolidinyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701111851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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